molecular formula C9H17NO2Sn B1199001 1-Triethylstannylazetidine-2,4-dione CAS No. 97516-64-8

1-Triethylstannylazetidine-2,4-dione

Katalognummer: B1199001
CAS-Nummer: 97516-64-8
Molekulargewicht: 289.95 g/mol
InChI-Schlüssel: UYKXGIGZEJHRAG-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Triethylstannylazetidine-2,4-dione is a unique organotin compound characterized by its azetidine ring and stannyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Triethylstannylazetidine-2,4-dione typically involves the reaction of azetidine-2,4-dione with triethylstannyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the stannyl group. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Triethylstannylazetidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include stannic derivatives, reduced azetidine compounds, and substituted azetidine derivatives .

Wirkmechanismus

The mechanism of action of 1-Triethylstannylazetidine-2,4-dione involves its interaction with specific molecular targets and pathways. The stannyl group can interact with biological macromolecules, leading to alterations in their structure and function. Additionally, the azetidine ring can undergo ring-opening reactions, which may contribute to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Triethylstannylazetidine-2,4-dione is unique due to the presence of the stannyl group, which imparts distinct chemical reactivity and potential biological activities. Its combination of the azetidine ring and stannyl group makes it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

97516-64-8

Molekularformel

C9H17NO2Sn

Molekulargewicht

289.95 g/mol

IUPAC-Name

1-triethylstannylazetidine-2,4-dione

InChI

InChI=1S/C3H3NO2.3C2H5.Sn/c5-2-1-3(6)4-2;3*1-2;/h1H2,(H,4,5,6);3*1H2,2H3;/q;;;;+1/p-1

InChI-Schlüssel

UYKXGIGZEJHRAG-UHFFFAOYSA-M

SMILES

CC[Sn](CC)(CC)N1C(=O)CC1=O

Kanonische SMILES

CC[Sn](CC)(CC)N1C(=O)CC1=O

Synonyme

triethylstannylmaleimide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.